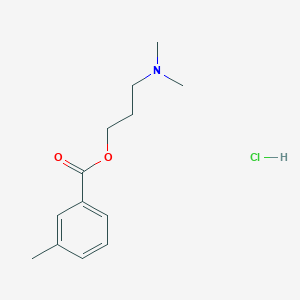![molecular formula C18H22N4S B4023016 5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4023016.png)
5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and condensation processes. For instance, a related triazole derivative was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions, followed by condensation with benzaldehyde to form Schiff bases (Singh & Kandel, 2013). These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For example, the structure of newly synthesized triazole compounds was confirmed by NMR, showcasing signals characteristic of cyclohexane systems and the absence of signals for starting aminogroups, indicating successful condensation and cyclization processes (Saidov, Georgiyants, & Demchenko, 2014).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including cycloadditions, which are crucial for extending their chemical diversity. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates the regiocontrolled formation of triazole derivatives, highlighting their versatility in synthetic chemistry (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are essential for their practical applications. These properties are determined through standard analytical methods and contribute to the understanding of their behavior in different environments. The melting temperature and solubility in organic solvents of newly synthesized compounds are determined to facilitate their use in further applications (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are influenced by their molecular structure. These properties are explored through various chemical reactions and studies on their biological activities. For example, the synthesis and evaluation of thiazolidinones and Mannich bases of triazole derivatives reveal their potential antimicrobial and antitubercular activities, showcasing the impact of chemical modifications on biological properties (Dave, Purohit, Akbari, & Joshi, 2007).
Propriétés
IUPAC Name |
3-cyclohexyl-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-14(12-15-8-4-2-5-9-15)13-19-22-17(20-21-18(22)23)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,23)/b14-12+,19-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLDAJLALHJNM-OQCPVZIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2C(=NNC2=S)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)

![4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4022942.png)
![1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022946.png)


![N-(5-chloro-2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022970.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4022994.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-furyl)-N-methylbenzamide](/img/structure/B4022997.png)
![6-[(3,4-dimethoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4023003.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B4023007.png)
